molecular formula C14H8ClNO4 B1440026 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate CAS No. 1228182-74-8

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate

Cat. No.: B1440026
CAS No.: 1228182-74-8
M. Wt: 289.67 g/mol
InChI Key: RPRIJFCOWABWHZ-UHFFFAOYSA-N
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Description

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxazole ring fused with a benzenecarboxylate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically use reagents like chlorine or bromine under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate is unique due to its specific ring structure and the presence of both chloro and oxo functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications.

Biological Activity

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate (CAS Number: 1228182-74-8) is a chemical compound notable for its unique structural features and potential biological activities. This compound belongs to the benzoxazole family, which has been extensively studied for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzoxazole ring fused with a benzenecarboxylate group. Its molecular formula is C14H8ClNO4C_{14}H_{8}ClNO_{4}, and it has a melting point in the range of 218 - 220 °C . The presence of both chloro and oxo functional groups contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds within the benzoxazole family exhibit a range of biological activities. The specific biological activities of this compound include:

1. Antimicrobial Activity

  • Studies have shown that derivatives of benzoxazole can possess antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) for these compounds suggest selective activity against certain pathogens .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound ABacillus subtilis25
Compound BEscherichia coli50
5-Chloro...Bacillus subtilisTBD

2. Anticancer Activity

  • Research has demonstrated that benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines. The compound has shown potential against breast cancer cells (e.g., MCF-7), lung cancer cells (A549), and others . A structure–activity relationship (SAR) analysis indicates that modifications to the benzoxazole ring can enhance or diminish cytotoxicity.

Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BA54920
5-Chloro...MCF-7TBD

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The precise pathways remain to be fully elucidated; however, preliminary studies suggest that these compounds may inhibit certain biochemical processes critical for microbial growth and cancer cell proliferation .

Case Studies

Several studies have highlighted the biological potential of benzoxazole derivatives:

  • Antimicrobial Screening : A study investigated a series of benzoxazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. It was found that select compounds exhibited significant activity against Bacillus subtilis, suggesting potential for development as antimicrobial agents .
  • Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The findings indicated that certain modifications could lead to enhanced anticancer activity, making them candidates for further development in cancer therapeutics .

Properties

IUPAC Name

(5-chloro-2-oxo-3H-1,3-benzoxazol-7-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO4/c15-9-6-10-12(20-14(18)16-10)11(7-9)19-13(17)8-4-2-1-3-5-8/h1-7H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRIJFCOWABWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC3=C2OC(=O)N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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